![molecular formula C17H22N2O2 B2825851 N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide CAS No. 1252119-00-8](/img/structure/B2825851.png)
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by downregulating ribosomal RNA synthesis and inducing DNA damage. This compound has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been found to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. This compound has also been found to have minimal effects on normal cells, reducing the risk of side effects. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, this compound is not yet approved for clinical use, and more studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide. One area of research is to further investigate its mechanism of action and potential therapeutic applications in cancer treatment. Another area of research is to develop new analogs of this compound with improved efficacy and selectivity for cancer cells. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, and to develop new strategies for its clinical use.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide can be synthesized through a multistep process. The first step involves the reaction of 2-methylphenol with 1-chloro-2-methylpropane in the presence of potassium carbonate to produce 2-methylphenoxy-2-methylpropane. The second step involves the reaction of 2-methylphenoxy-2-methylpropane with 1-cyanocyclobutane in the presence of sodium hydride to produce N-(1-cyanocyclobutyl)-2-methylphenoxy-2-methylpropanamide. Finally, N-(1-cyanocyclobutyl)-2-methylphenoxy-2-methylpropanamide is reacted with methyl magnesium bromide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, a process that is essential for the growth and proliferation of cancer cells. This compound has been found to be effective in treating a variety of cancers, including breast cancer, ovarian cancer, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14-7-3-4-8-15(14)21-12-5-9-16(20)19(2)17(13-18)10-6-11-17/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXQLHQZZCOGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.